molecular formula C22H38 B13818523 Hexadecane, 8-phenyl- CAS No. 13419-23-3

Hexadecane, 8-phenyl-

Cat. No.: B13818523
CAS No.: 13419-23-3
M. Wt: 302.5 g/mol
InChI Key: LGXUGHSDZLQGOB-UHFFFAOYSA-N
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Description

Hexadecane, 8-phenyl- is an organic compound with the molecular formula C22H38. It is a derivative of hexadecane, where a phenyl group is attached to the eighth carbon atom of the hexadecane chain. This compound is part of the alkylbenzene family and is known for its hydrophobic properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecane, 8-phenyl- can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of hexadecane with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure the selective formation of the 8-phenyl derivative.

Industrial Production Methods

In industrial settings, the production of hexadecane, 8-phenyl- may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the production of high-purity hexadecane, 8-phenyl-.

Chemical Reactions Analysis

Types of Reactions

Hexadecane, 8-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of phenyl-substituted carboxylic acids.

    Reduction: Catalytic hydrogenation can reduce the phenyl group to a cyclohexyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Phenyl-substituted carboxylic acids.

    Reduction: Cyclohexyl-substituted hexadecane.

    Substitution: Halogenated derivatives of hexadecane, 8-phenyl-.

Scientific Research Applications

Hexadecane, 8-phenyl- has several applications in scientific research:

    Chemistry: Used as a model compound in studies of hydrophobic interactions and phase behavior of alkylbenzenes.

    Biology: Investigated for its role in microbial degradation studies, particularly in understanding the biodegradation pathways of hydrophobic compounds.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable emulsions.

    Industry: Utilized in the formulation of lubricants and surfactants, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of hexadecane, 8-phenyl- involves its interaction with hydrophobic environments. Its long alkyl chain and phenyl group allow it to integrate into lipid bilayers and other hydrophobic matrices, altering their physical properties. This compound can also act as a surfactant, reducing surface tension and facilitating the dispersion of hydrophobic substances.

Comparison with Similar Compounds

Similar Compounds

    Hexadecane: A straight-chain alkane with the formula C16H34.

    Octadecane: An alkane with the formula C18H38.

    Dodecane: An alkane with the formula C12H26.

Uniqueness

Hexadecane, 8-phenyl- is unique due to the presence of the phenyl group at the eighth carbon position, which imparts distinct chemical and physical properties compared to other alkanes. This substitution enhances its hydrophobicity and stability, making it suitable for specialized applications in various fields.

Properties

CAS No.

13419-23-3

Molecular Formula

C22H38

Molecular Weight

302.5 g/mol

IUPAC Name

hexadecan-8-ylbenzene

InChI

InChI=1S/C22H38/c1-3-5-7-9-11-14-18-21(17-13-10-8-6-4-2)22-19-15-12-16-20-22/h12,15-16,19-21H,3-11,13-14,17-18H2,1-2H3

InChI Key

LGXUGHSDZLQGOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCC)C1=CC=CC=C1

Origin of Product

United States

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